molecular formula C5HCl2NS B1447623 4,5-Dichlorothiophene-3-carbonitrile CAS No. 1510984-04-9

4,5-Dichlorothiophene-3-carbonitrile

Cat. No. B1447623
CAS RN: 1510984-04-9
M. Wt: 178.04 g/mol
InChI Key: GLUMTSGBCKJDHN-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.04 . It is a powder in physical form .


Synthesis Analysis

The synthesis of thiophene derivatives like 4,5-Dichlorothiophene-3-carbonitrile often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles were prepared either by the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .


Molecular Structure Analysis

The IUPAC name for 4,5-Dichlorothiophene-3-carbonitrile is the same as its common name . Its InChI code is 1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H and the InChI key is GLUMTSGBCKJDHN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5-Dichlorothiophene-3-carbonitrile is a powder in physical form . Its molecular weight is 178.04 .

Scientific Research Applications

Organic Synthesis

4,5-Dichlorothiophene-3-carbonitrile: is a valuable intermediate in organic synthesis. It’s used to construct various thiophene derivatives that serve as key building blocks for more complex molecules . Its reactivity with different organic reagents enables the synthesis of a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4,5-Dichlorothiophene-3-carbonitrile plays a critical role in the synthesis of compounds with potential therapeutic effects. It has been involved in the creation of molecules with cytotoxic activity, indicating its importance in the development of new anticancer drugs . The compound’s structural motif is also found in various bioactive molecules, highlighting its significance in medicinal chemistry .

Materials Science

This compound is instrumental in materials science, particularly in the development of organic semiconductors. Its thiophene core is a common feature in molecules used for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for flexible electronics .

Chemical Engineering

4,5-Dichlorothiophene-3-carbonitrile: is used in chemical engineering processes to develop new chemical reactions and pathways. Its involvement in Mannich-type reactions and quantum chemical studies underscores its utility in designing novel synthetic strategies and understanding reaction mechanisms .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s derivatives could potentially be used in environmental monitoring and remediation processes due to their reactivity and ability to form complex molecules that might interact with pollutants .

Analytical Chemistry

In analytical chemistry, 4,5-Dichlorothiophene-3-carbonitrile is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and other analytical techniques .

Biochemistry Research

The compound’s utility in biochemistry research is linked to its role in synthesizing bioactive molecules. It can be used to study enzyme interactions, receptor binding, and other biochemical pathways, providing insights into cellular processes and disease mechanisms .

Industrial Applications

In the industrial sector, 4,5-Dichlorothiophene-3-carbonitrile is used in the large-scale synthesis of various chemicals. Its stability and reactivity under different conditions make it a versatile intermediate for producing a wide array of industrial chemicals .

Safety and Hazards

The safety data sheet for 4,5-Dichlorothiophene-3-carbonitrile can be found at the provided link . For detailed safety and hazard information, please refer to the safety data sheet .

Future Directions

Thiophene derivatives like 4,5-Dichlorothiophene-3-carbonitrile have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they might find application in the preparation of functional materials such as electrochemically color switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

Mechanism of Action

In terms of its potential applications, it’s worth noting that thiophene derivatives have been studied for their potential biological activities. For instance, some pyridine derivatives bearing carbonitrile and 2,5-dichlorothiophene substituents have been synthesized and screened for their in vitro cytotoxicity activities against three cancer cell lines .

properties

IUPAC Name

4,5-dichlorothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUMTSGBCKJDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorothiophene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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